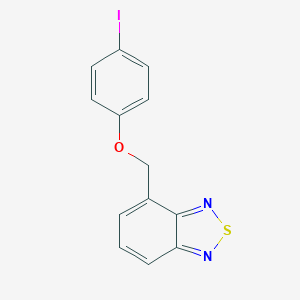![molecular formula C14H15Cl2N5OS B299536 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent.
科学的研究の応用
3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine has been studied for its potential as a pharmacological agent in various scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, as well as potential use in the treatment of Parkinson's disease and Alzheimer's disease.
作用機序
The mechanism of action of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine has been shown to increase the levels of certain neurotransmitters in the brain, suggesting its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine in lab experiments is its relatively low toxicity compared to other pharmacological agents. However, its limited solubility in water can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine. One potential area of research is the development of more efficient synthesis methods for 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine and its potential use in the treatment of various diseases. The exploration of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine's effects on the microbiome and its potential use as a probiotic is another area of interest. Finally, the development of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine-based drug delivery systems could lead to more effective treatments for various diseases.
In conclusion, 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a chemical compound with significant potential as a pharmacological agent. Its anti-inflammatory, anti-cancer, and potential neuroprotective properties make it a promising area of research for the development of new treatments for various diseases. Further studies are needed to fully understand the mechanism of action of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine and its potential applications in medicine.
合成法
The synthesis of 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves the reaction of 2,4-dichlorophenylhydrazine with 2-oxo-2-(1-pyrrolidinyl)ethyl methanesulfonate in the presence of sodium bicarbonate. The product is then treated with triethylorthoformate and acetic anhydride to obtain the final 3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine compound.
特性
分子式 |
C14H15Cl2N5OS |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C14H15Cl2N5OS/c15-9-3-4-10(11(16)7-9)13-18-19-14(21(13)17)23-8-12(22)20-5-1-2-6-20/h3-4,7H,1-2,5-6,8,17H2 |
InChIキー |
AJGLUXVBMWJNAF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)



![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)

![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)
![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)